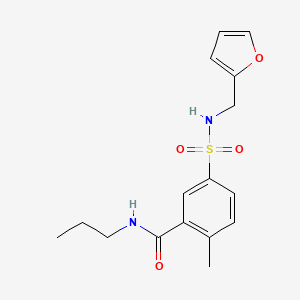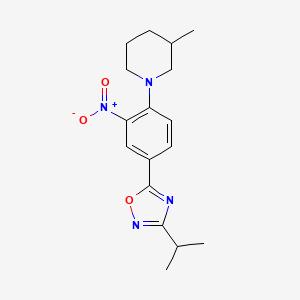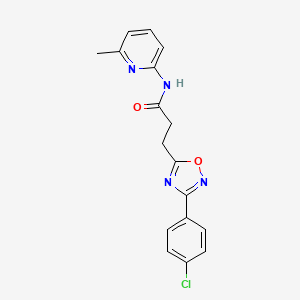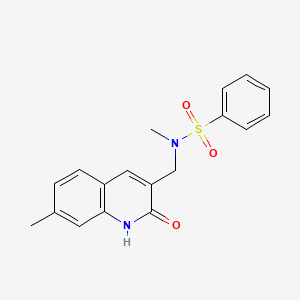
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, also known as FOA, is a novel compound that has gained significant attention in the field of medicinal chemistry. FOA is a potent inhibitor of various enzymes and has been studied for its potential applications in treating various diseases.
Mécanisme D'action
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline acts by inhibiting the activity of various enzymes, thereby preventing the breakdown of neurotransmitters and other important molecules in the body. It has been found to be a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline. One area of interest is its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to increase the levels of neurotransmitters in the brain, which could potentially improve cognitive function in patients with these diseases. Another area of interest is its potential applications in treating cancer. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for various types of cancer. Finally, further research is needed to fully understand the mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline and its potential applications in various fields of medicine.
Méthodes De Synthèse
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline can be synthesized through a multi-step process that involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 2-nitroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-phenylethylamine to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in treating various diseases. It has been found to be a potent inhibitor of various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13(14-6-3-2-4-7-14)21-16-10-9-15(12-17(16)24(25)26)20-22-19(23-28-20)18-8-5-11-27-18/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKCIBKIVREMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

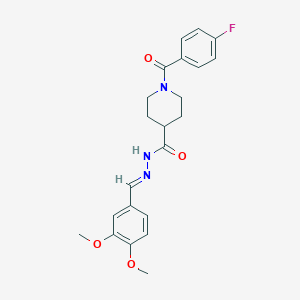
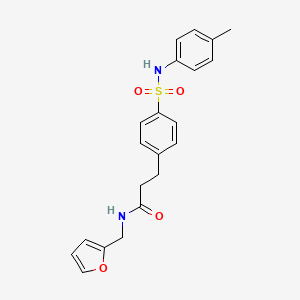
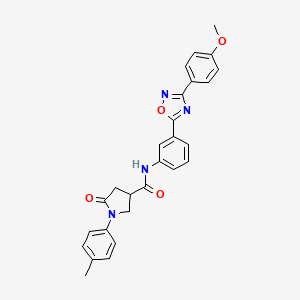

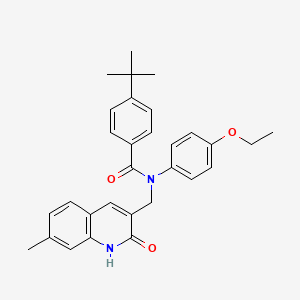
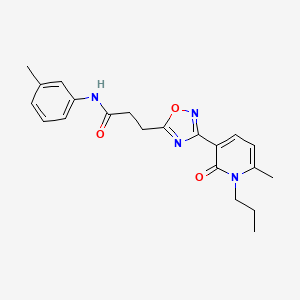
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

